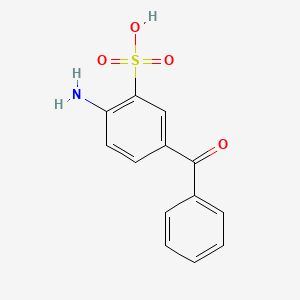
4-Isocyano-1-methoxy-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyano-1-methoxy-2-nitrobenzene is an organic compound with the molecular formula C8H6N2O4. It is characterized by the presence of a nitro group (-NO2), a methoxy group (-OCH3), and an isocyanate group (-NCO) attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyano-1-methoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methoxyaniline followed by diazotization and subsequent reaction with potassium cyanate. The reaction conditions include the use of concentrated nitric acid and sulfuric acid for nitration, and sodium nitrite and hydrochloric acid for diazotization.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isocyano-1-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as alcohols, amines, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of ethers, esters, or thioethers.
Wissenschaftliche Forschungsanwendungen
4-Isocyano-1-methoxy-2-nitrobenzene is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: It serves as a precursor for the synthesis of other complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and as a tool in molecular biology research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-Isocyano-1-methoxy-2-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group can react with nucleophiles, leading to the formation of various products. The nitro group can undergo reduction to form amines, which can further participate in biological processes.
Vergleich Mit ähnlichen Verbindungen
4-Isocyano-1-methoxy-2-nitrobenzene is similar to other nitro-substituted benzene derivatives such as 4-nitroaniline and 2-nitrophenol. its unique combination of functional groups makes it distinct in terms of reactivity and applications. Other similar compounds include 4-methoxy-2-nitrophenol and 1-methoxy-4-nitrobenzene.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
4-isocyano-1-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-9-6-3-4-8(13-2)7(5-6)10(11)12/h3-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNOHWRSPYYKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+]#[C-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate](/img/structure/B8043866.png)

![Ethyl 2-[ethoxycarbonyl-(4-oxo-1,2,3-benzotriazin-3-yl)amino]acetate](/img/structure/B8043882.png)

![3-(4,8-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043895.png)
![3-(4,6-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043897.png)
![3-(4,5-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043901.png)


![2-[(2,4-Dichloroanilino)methyl]-4-nitrophenol](/img/structure/B8043925.png)
![2-[2,3-bis(dimethylamino)propoxy]-N,N,N',N'-tetramethylpropane-1,3-diamine](/img/structure/B8043935.png)



